molecular formula C11H13N5 B7095355 N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine

N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine

Cat. No.: B7095355
M. Wt: 215.25 g/mol
InChI Key: HYSIUOMJXBOTPR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to active sites of various enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole and pyrazine rings allow it to form stable complexes with these targets, inhibiting their activity and leading to various biological effects. The pathways involved often include the inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine stands out due to its unique combination of pyrazole and pyrazine rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in the development of new therapeutic agents .

Properties

IUPAC Name

N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-4-15-16(7-1)11(2-3-11)9-14-10-8-12-5-6-13-10/h1,4-8H,2-3,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSIUOMJXBOTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC2=NC=CN=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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